1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, along with a dimethylmethanamine group. Its chemical formula is and it has the CAS number 1112210-53-3. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique structural features and reactivity .
Research into the biological activity of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine indicates potential interactions with biomolecules that may influence various biochemical pathways. While detailed studies on its mechanism of action are ongoing, initial investigations suggest that the bromine and dimethylmethanamine groups play crucial roles in its biological effects .
The synthesis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine typically involves a two-step process:
Industrial production may utilize large-scale bromination and amination processes, often employing continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as chromatography are also employed to ensure product quality .
1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine has several applications across different fields:
Interaction studies involving 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine focus on its binding affinity to specific molecular targets. These studies aim to elucidate how the compound influences biochemical pathways and its potential therapeutic properties. Ongoing research seeks to better understand these interactions and their implications for drug development .
When compared to similar compounds, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine stands out due to its unique structural features, particularly the dimethylmethanamine group. This uniqueness imparts distinct chemical properties and reactivity that may not be present in other compounds.
These compounds share similarities in their structural components but differ significantly in their functional groups and resultant chemical behaviors. The presence of the dimethylmethanamine group in 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine enhances its reactivity and application potential compared to others .
The compound is systematically named 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine under IUPAC nomenclature rules. This name reflects its structure: a benzene ring substituted with a bromine atom at position 3, a methyl group at position 5, and a dimethylaminomethyl side chain attached to position 1.
The molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol. The elemental composition is summarized in Table 1.
Table 1: Elemental Composition
| Element | Quantity |
|---|---|
| Carbon | 10 atoms |
| Hydrogen | 14 atoms |
| Bromine | 1 atom |
| Nitrogen | 1 atom |
The compound’s structure (Figure 1) consists of a benzene ring with three substituents:
The SMILES notation (CN(C)CC1=CC(C)=CC(Br)=C1) encodes this arrangement, emphasizing the connectivity of the dimethylamine moiety to the aromatic core. Key bond angles and lengths are consistent with analogous brominated toluene derivatives, though crystallographic data remains unpublished.
Key Functional Groups:
While experimental spectra are limited in public databases, predicted properties are derived from structural analogs:
¹H NMR (ppm):
¹³C NMR (ppm):
Table 2: Predicted Spectral Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | 2.1 ppm (singlet) | N(CH₃)₂ |
| ¹³C NMR | 125 ppm | C-Br |
| IR | 580 cm⁻¹ | C-Br stretching |